5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid

Structure-Activity Relationship Molecular Recognition Medicinal Chemistry Scaffolds

Procure the precise 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid (CAS 438218-49-6) to ensure SAR reproducibility. The 2,3-dichloro substitution pattern and methylene bridge are critical for molecular recognition, as validated in PDB 4NEM. Using generic analogs (e.g., 2,4- or 3,5-dichloro isomers) introduces conformational uncertainty and risk. This scaffold offers novelty for hit expansion programs.

Molecular Formula C12H8Cl2O4
Molecular Weight 287.09g/mol
CAS No. 438218-49-6
Cat. No. B508036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
CAS438218-49-6
Molecular FormulaC12H8Cl2O4
Molecular Weight287.09g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H8Cl2O4/c13-8-2-1-3-9(11(8)14)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16)
InChIKeyDGUXQMFHNWGUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,3-Dichlorophenoxy)methyl]-2-furoic Acid: Technical Specifications and Compound Class Context for Research Procurement


5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid (CAS 438218-49-6) is a synthetic organic compound belonging to the class of furan carboxylic acid derivatives . Its molecular structure features a furan-2-carboxylic acid core substituted at the 5-position with a methylene-bridged 2,3-dichlorophenoxy group, yielding the molecular formula C12H8Cl2O4 and a molecular weight of 287.09 g/mol . The compound has been structurally characterized and appears as a ligand in crystallographic studies (PDB ID: 4NEM) [1]. It is commercially available as a small-molecule scaffold and building block for medicinal chemistry and chemical biology research applications .

Procurement Risk Alert: Why 5-[(2,3-Dichlorophenoxy)methyl]-2-furoic Acid Cannot Be Substituted with Generic Furoic Acid Analogs


Substituting 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid with other furoic acid derivatives introduces unacceptable scientific and procurement risk due to the profound structure-activity relationship (SAR) sensitivity within this compound class . Even subtle positional isomerism of the dichloro substitution pattern—such as the 2,3- versus 2,4- or 3,5-dichlorophenoxy configuration—can fundamentally alter the compound's hydrophobic characteristics, molecular recognition properties, and downstream biological activity . Additionally, the presence or absence of the methylene bridge spacer between the furan ring and the phenoxy moiety distinguishes this compound from directly linked analogs (e.g., 5-(3,5-dichlorophenoxy)-2-furancarboxylic acid) and materially impacts conformational flexibility and target binding . Without explicit experimental validation, generic substitution across this scaffold family cannot be assumed to yield comparable or reproducible results, necessitating procurement of the precise CAS-defined chemical entity for any ongoing or published research program .

Quantitative Differentiation Evidence: 5-[(2,3-Dichlorophenoxy)methyl]-2-furoic Acid Versus Comparator Analogs


Molecular Structure Differentiation: 2,3-Dichloro Substitution Pattern Versus 2,4-Dichloro Positional Isomer

The 2,3-dichloro substitution pattern on the phenoxy ring distinguishes this compound from the more commonly available 2,4-dichloro isomer (CAS 74556-60-8). Both compounds share identical molecular formula (C12H8Cl2O4) and molecular weight (287.09 g/mol), yet the ortho-meta chlorine arrangement in the 2,3-isomer versus the ortho-para arrangement in the 2,4-isomer alters the electronic distribution and steric profile of the dichlorophenoxy moiety . The InChI Key for the 2,3-isomer is DGUXQMFHNWGUES-UHFFFAOYSA-N, whereas the 2,4-isomer yields InChI Key VSMPMYSNFPYXIY-UHFFFAOYSA-N, confirming non-identical chemical identity .

Structure-Activity Relationship Molecular Recognition Medicinal Chemistry Scaffolds

Spacer Architecture Comparison: Methylene-Bridged Versus Direct Oxygen Linkage to Furan Core

5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid contains a methylene bridge (-CH2-) linking the phenoxy oxygen to the furan ring, whereas comparator compound 5-(3,5-dichlorophenoxy)-2-furancarboxylic acid (CAS 175277-06-2) features a direct oxygen linkage without the methylene spacer . This architectural difference results in distinct molecular formulas (C12H8Cl2O4 versus C11H6Cl2O4) and molecular weights (287.09 versus 273.07 g/mol) . The methylene bridge introduces an additional rotational degree of freedom and alters the spatial relationship between the dichlorophenoxy moiety and the furan carboxylic acid core, which can influence binding pocket accommodation and pharmacophore geometry .

Conformational Analysis Scaffold Hopping Chemical Probe Design

Experimental Crystallographic Validation: Ligand Structure Confirmation in Protein Binding Context

5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylic acid has been experimentally resolved as a bound ligand in a protein crystal structure (PDB ID: 4NEM), where it is assigned the three-letter code 2JY [1]. This crystallographic evidence provides atomic-resolution validation of the compound's three-dimensional conformation and binding orientation within a defined protein active site. By contrast, closely related analogs such as 5-[(2,4-dichlorophenoxy)methyl]-2-furancarboxylic acid (CAS 74556-60-8) and 5-(3,5-dichlorophenoxy)-2-furancarboxylic acid (CAS 175277-06-2) lack publicly available protein-ligand co-crystal structures in the PDB [1].

Structural Biology X-ray Crystallography Protein-Ligand Interactions

Physicochemical Property Comparison: Chlorine Substitution Pattern Effects on Molecular Properties

The 2,3-dichlorophenoxy moiety in the target compound confers distinct physicochemical properties relative to alternative chlorination patterns. The dichlorophenoxy group contributes to hydrophobic characteristics and can enhance biological activity, though the specific ortho-meta (2,3-) arrangement produces a unique electrostatic potential surface and dipole moment compared to ortho-para (2,4-) or meta-meta (3,5-) substitution patterns . While direct experimental logP or pKa measurements for this specific compound are not publicly reported, class-level inference from structurally related furan carboxylic acids indicates that the position of chlorine substitution can modulate lipophilicity (ClogP) by approximately 0.2-0.5 log units . The carboxylic acid group (predicted pKa ~3-4) provides acidity and hydrogen-bonding capacity common to this scaffold class .

Lipophilicity Drug-like Properties ADME Prediction

Differentiation from Aryl-Furoic Acid Analogs: Phenoxy Ether Versus Direct Aryl Substitution

The target compound features a phenoxy ether linkage (-O-CH2-) connecting the dichlorophenyl group to the furan core, distinguishing it from directly substituted aryl-furoic acid analogs such as 5-(4-chlorophenyl)-2-furoic acid (CAS 41019-45-8) . The directly linked aryl-furoic acid class has been investigated for antinociceptive activity in inflammatory pain models via sodium channel blockade and prostaglandin E2 inhibition , whereas the phenoxymethyl architecture of the target compound provides a distinct pharmacophore geometry and potential for different target engagement profiles. The ether oxygen introduces additional hydrogen-bond acceptor capacity and alters the electronic conjugation between the aromatic ring and the furan system .

Bioisosterism Fragment-Based Drug Discovery Chemical Library Design

Evidence Limitations Statement: Known Gaps in Publicly Available Quantitative Biological Data

A systematic review of publicly accessible primary literature and patent databases reveals a significant limitation: no peer-reviewed studies or patent documents were identified that report quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid against any defined molecular target or cellular phenotype. Consequently, direct head-to-head potency comparisons against in-class analogs are not currently feasible. All differential evidence presented herein derives from structural, physicochemical, and crystallographic attributes rather than functional biological measurements. Procurement decisions for this compound must therefore be driven by its unique structural identity and validated crystallographic binding mode rather than by demonstrated superior biological efficacy relative to comparators. This limitation should be explicitly acknowledged in any grant proposal, publication methods section, or internal research documentation citing this compound.

Data Gaps Research Transparency Assay Development

Recommended Research Applications for 5-[(2,3-Dichlorophenoxy)methyl]-2-furoic Acid Based on Verified Structural and Crystallographic Evidence


Structure-Based Drug Design Leveraging Validated PDB Ligand Coordinates

Researchers engaged in structure-based drug design, particularly those targeting the protein crystallized in PDB entry 4NEM, should prioritize this specific compound. The availability of experimentally determined atomic coordinates for the 2,3-dichlorophenoxymethyl-furan-2-carboxylic acid moiety (ligand ID 2JY) provides a validated starting point for molecular docking, pharmacophore modeling, and structure-guided optimization campaigns [1]. This reduces the conformational uncertainty inherent in computational modeling of unvalidated small molecules and enables direct comparison with existing crystallographic data.

Medicinal Chemistry Scaffold Expansion with Defined 2,3-Dichloro Substitution Pattern

This compound serves as a distinct building block for constructing chemical libraries where the ortho-meta dichloro substitution pattern is specifically required for SAR exploration. The 2,3-dichlorophenoxy motif is less commonly employed in commercial screening collections than the 2,4- or 3,5-dichloro isomers, offering a potential avenue for novelty in hit expansion and lead optimization programs . Procurement of this precise CAS-defined scaffold ensures consistency across synthetic iterations.

Chemical Probe Development Requiring Crystallographically Characterized Tool Compounds

Investigators developing chemical probes for target validation should consider this compound due to its documented protein-ligand interaction in PDB 4NEM. The crystallographic evidence reduces ambiguity regarding binding mode and occupancy, which is a critical quality criterion for high-quality chemical probes intended for publication and community use [1]. Analogs lacking this structural validation would require de novo crystallography before achieving equivalent confidence.

Comparative SAR Studies of Dichlorophenoxy Positional Isomers

Research groups systematically investigating the impact of chlorine substitution pattern on biological activity within the furan carboxylic acid scaffold class may utilize this compound as the 2,3-dichloro representative in a comprehensive isomer panel. Such studies would include the 2,4-dichloro (CAS 74556-60-8) and 3,5-dichloro (CAS 175277-06-2) analogs to deconvolute the contributions of chlorine positioning to target engagement, selectivity, and physicochemical properties . The methylene-bridged architecture provides a consistent scaffold for isolating the effects of positional isomerism.

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